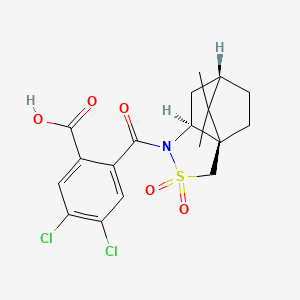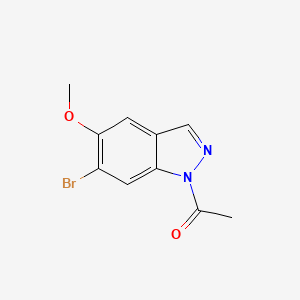
4,4'-Di(1,2,3-triazolyl) disulfide hydrate; 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4'-Di(1,2,3-triazolyl) disulfide hydrate is an organic compound that has been used in scientific research for a variety of applications. It is a colorless, odorless, and water-soluble compound with a molecular weight of 214.25 g/mol. It is also known by other names such as DTD and 4,4'-dithiobutane-1,2,3-triazole. This compound is widely used in biochemistry and molecular biology due to its ability to form covalent bonds with other molecules.
Wirkmechanismus
4,4'-Di(1,2,3-triazolyl) disulfide hydrate is a covalently-bonded molecule that can form covalent bonds with other molecules. It can form covalent bonds with proteins, peptides, and enzymes, which can affect the structure and function of these molecules. The covalent bonds formed by 4,4'-di(1,2,3-triazolyl) disulfide hydrate can also affect the activity of enzymes, as it can inhibit the activity of certain enzymes, such as thioredoxin reductase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,4'-di(1,2,3-triazolyl) disulfide hydrate are largely unknown. However, it has been shown to inhibit the activity of certain enzymes, such as thioredoxin reductase. This enzyme is involved in the regulation of cellular redox homeostasis, and its inhibition can lead to changes in cellular metabolism. Additionally, 4,4'-di(1,2,3-triazolyl) disulfide hydrate has been shown to affect the structure and function of proteins and peptides, which can lead to changes in cellular function.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 4,4'-di(1,2,3-triazolyl) disulfide hydrate is its ability to form covalent bonds with other molecules. This allows it to be used in a variety of scientific research applications, such as the synthesis of novel compounds, the inhibition of certain enzymes, and the study of protein-protein interactions. Additionally, it is a water-soluble compound, which makes it easy to work with in the laboratory.
The main limitation of 4,4'-di(1,2,3-triazolyl) disulfide hydrate is its potential to cause adverse effects in certain organisms. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular metabolism. Additionally, it can affect the structure and function of proteins and peptides, which can lead to changes in cellular function. Therefore, it is important to use this compound with caution in the laboratory.
Zukünftige Richtungen
There are many potential future directions for research related to 4,4'-di(1,2,3-triazolyl) disulfide hydrate. These include further studies on the biochemical and physiological effects of this compound, as well as research into its potential applications in drug development. Additionally, further research into the mechanism of action of this compound could lead to the development of new therapeutic agents. Additionally, research into the synthesis of novel compounds using this compound could lead to the development of new materials with unique properties. Finally, research into the use of this compound in biotechnology could lead to the development of new tools for the manipulation of biological systems.
Synthesemethoden
4,4'-Di(1,2,3-triazolyl) disulfide hydrate can be synthesized from 1,2,3-triazole and thiobutane-1,2-diol. The reaction is catalyzed by a strong acid and proceeds in a two-step process. First, 1,2,3-triazole is reacted with thiobutane-1,2-diol in the presence of a strong acid to form the intermediate 4,4'-dithiobutane-1,2,3-triazole. This intermediate is then reacted with a strong acid to form the final product, 4,4'-di(1,2,3-triazolyl) disulfide hydrate.
Wissenschaftliche Forschungsanwendungen
4,4'-Di(1,2,3-triazolyl) disulfide hydrate has been used in a variety of scientific research applications. It has been used as a reactant in the synthesis of novel compounds, as a cross-linking agent for proteins and peptides, and as a substrate for various enzymes. It has also been used as an inhibitor of certain enzymes, such as the enzyme thioredoxin reductase. Furthermore, it has been used in research related to the study of protein-protein interactions, DNA replication, and gene expression.
Eigenschaften
IUPAC Name |
4-(2H-triazol-4-yldisulfanyl)-2H-triazole;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6S2.H2O/c1-3(7-9-5-1)11-12-4-2-6-10-8-4;/h1-2H,(H,5,7,9)(H,6,8,10);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFXTWXWJGTHJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1SSC2=NNN=C2.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2H-triazol-4-yldisulfanyl)-2H-triazole;hydrate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(2-Chloro-6-fluoro-4-(trifluoromethyl)-phenoxy)phenyl]ethanone; 98%](/img/structure/B6355797.png)
![(3-Chlorobenzo[b]thiophen-2-yl-[4-(trifluoromethoxy)phenyl)methanone; 98%](/img/structure/B6355799.png)
![2,3-Bis(trifluoromethyl)thieno[3,4-b][1,4]dioxene-5,7-dicarboxylic acid, 95%](/img/structure/B6355811.png)







![t-Butyl N-[(1S)-3-oxocyclohexyl]carbamate](/img/structure/B6355861.png)